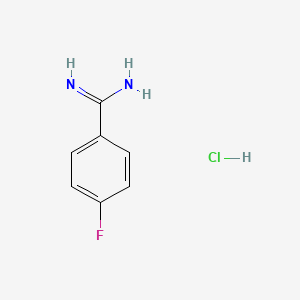

4-Fluorobenzamidine Hydrochloride

説明

Significance in Contemporary Organic Synthesis

In modern organic synthesis, 4-Fluorobenzamidine (B14776) hydrochloride is primarily utilized as a key intermediate and building block. chemimpex.com Its amidine functional group and the presence of a fluorine atom make it a versatile reagent for constructing more complex molecular architectures. chemimpex.com Researchers leverage this compound to create a variety of bioactive molecules, particularly in the development of new therapeutic agents. chemimpex.com

The significance of 4-Fluorobenzamidine hydrochloride is evident in several key areas of research:

Pharmaceutical Development : It is a fundamental component in the synthesis of various pharmaceuticals. chemimpex.com Its structure is incorporated into molecules designed as potential anti-inflammatory and analgesic drugs. chemimpex.comnih.gov

Enzyme Inhibition Studies : The compound plays a role in biochemical research, especially in the development of enzyme inhibitors. chemimpex.com It is used to synthesize molecules that target proteases, enzymes that are critical in the progression of diseases like cancer and viral infections. chemimpex.com The related fluoroacetamidine moiety has been shown to be a potent inactivator of enzymes such as protein arginine deiminase 4 (PAD4), highlighting the utility of this chemical class in designing powerful enzyme inhibitors. nih.gov

Agrochemical Research : There is exploration into its potential for developing new agrochemicals, contributing to more effective and environmentally considerate pest control strategies. chemimpex.com

Diagnostic Applications : It is also used in formulating diagnostic reagents, particularly for assays that detect specific biomolecules. chemimpex.com

The compound's stability and ease of handling make it an appealing choice for integration into diverse synthetic pathways, supporting innovation in both academic and industrial research settings. chemimpex.com

Context within Fluorinated Aromatic Amidines Research

This compound belongs to the broader class of fluorinated aromatic compounds, which are of immense interest in medicinal chemistry and drug discovery. The strategic introduction of fluorine into organic molecules is a widely used strategy to enhance a drug candidate's pharmacological profile. nih.gov Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.govolemiss.edu

The inclusion of a fluorine atom can productively influence a molecule's properties in several ways:

Metabolic Stability : Fluorine can be used to block metabolically vulnerable sites on a molecule, preventing metabolic oxidation and increasing the drug's half-life. nih.govnih.gov

Bioavailability and Potency : The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance bioavailability. nih.govmdpi.com It can also lead to increased binding affinity with biological targets, thereby improving potency. olemiss.edumdpi.com

Lipophilicity : Judicious use of fluorine can increase a compound's lipophilicity, which may improve its absorption and distribution in the body. nih.gov

This compound is one of several fluorinated benzamidine (B55565) derivatives used in research, each with unique properties based on the position and number of fluorine atoms. Other examples include 2-Fluorobenzamidine hydrochloride, 3-Fluorobenzamidine hydrochloride, and 3-Chloro-4-fluoro-benzamidine hydrochloride. chemimpex.comchemicalbook.com This family of compounds represents a rich area for exploration, as researchers can fine-tune the electronic and steric properties of the molecule by altering the substitution pattern on the aromatic ring. The research into these compounds is part of a larger effort to leverage the unique properties of fluorine to create novel therapeutics and chemical probes. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Fluorobenzamidine hydrochloride |

| 3-Chloro-4-fluoro-benzamidine hydrochloride |

| 3-Fluorobenzamidine hydrochloride |

| 4-Fluorobenzamidine |

| This compound |

| F-amidine (N-alpha-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) |

| Fluoroacetamidine |

Structure

3D Structure of Parent

特性

CAS番号 |

456-14-4 |

|---|---|

分子式 |

C7H8ClFN2 |

分子量 |

174.60 g/mol |

IUPAC名 |

4-fluorobenzenecarboximidamide;hydron;chloride |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

InChIキー |

JQDATBKJKUWNGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)F.Cl |

正規SMILES |

[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies for 4 Fluorobenzamidine Hydrochloride and Its Analogues

Established Synthetic Routes to 4-Fluorobenzamidine (B14776) Hydrochloride

The traditional synthesis of 4-fluorobenzamidine hydrochloride primarily relies on well-documented reactions that construct the amidine functional group from a fluorinated precursor. These methods are robust and have been widely used for decades.

The most prominent classical method for synthesizing amidines is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.org This reaction serves as a cornerstone for the preparation of this compound from its corresponding nitrile, 4-fluorobenzonitrile (B33359).

The Pinner reaction mechanism proceeds in distinct steps:

Imidate Salt Formation : The process begins with the treatment of a nitrile (4-fluorobenzonitrile) with an anhydrous alcohol, typically ethanol (B145695) or methanol, in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.orgnumberanalytics.comchem-station.com The nitrile nitrogen is protonated by the strong acid, making the nitrile carbon highly electrophilic. numberanalytics.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking this carbon to form a protonated imidate. This intermediate, an alkyl imidate salt, is commonly referred to as a "Pinner salt". wikipedia.org

Ammonolysis : The isolated Pinner salt is then reacted with ammonia (B1221849). The ammonia attacks the imino carbon, leading to the displacement of the alcohol moiety and the formation of the amidinium salt. This direct route yields the desired this compound. wikipedia.orgchem-station.com

An excess of the alcohol can lead to the formation of orthoesters as a side product, while reaction with water would hydrolyze the imidate to an ester. wikipedia.orgchem-station.com Therefore, anhydrous conditions are critical for the success of the Pinner reaction. The imidium chloride salt intermediate is also thermally unstable, necessitating low temperatures to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

The fluorine atom in this compound is almost universally introduced at the stage of the aromatic precursor, most commonly 4-fluorobenzonitrile. The primary industrial and laboratory method for synthesizing 4-fluorobenzonitrile is through a nucleophilic aromatic substitution reaction known as the Halex (halogen exchange) process.

In this reaction, 4-chlorobenzonitrile (B146240) is treated with a source of fluoride (B91410) ions, typically an alkali metal fluoride like potassium fluoride (KF). researchgate.netgoogle.com The reaction requires high temperatures and is often carried out in a high-boiling point aprotic polar solvent, which aids in solubilizing the potassium fluoride.

| Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethyl-2-imidazolidone (DMI) | None | 280 | 2.0 | 89.5 | researchgate.net |

| 1,3-Dimethyl-2-imidazolidone (DMI) | None | 260 | 4.0 | Not specified | google.com |

| Sulfolane | 4-Phenyl phosphonium (B103445) bromide/polyether | 210-230 | 6.0 | 85.0 | google.com |

| None or Aprotic Solvent | Quaternary ammonium (B1175870) compound | 80-220 | Not specified | Not specified | google.com |

Alternative strategies for introducing fluorine include electrophilic fluorination using reagents like Selectfluor. mdpi.comnih.gov For instance, a keto ester can be fluorinated with Selectfluor in the presence of a base. nih.gov While not a direct route to 4-fluorobenzonitrile, these methods showcase modern approaches to incorporating fluorine into organic molecules and could be adapted for synthesizing fluorinated analogues. cuny.edu

Novel Synthetic Protocols and Methodological Advancements

While classical methods are reliable, modern organic synthesis seeks to improve upon them by developing more efficient, selective, and environmentally benign protocols. Research into the synthesis of 4-fluorobenzamidine and its analogues has benefited from advancements in catalysis and process chemistry.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for synthesizing complex nitrogen-containing molecules. Research has shown that benzamidine (B55565) hydrochlorides can themselves be used as reagents in copper-catalyzed reactions. For example, a novel and efficient method for preparing 2-arylbenzimidazoles involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with various benzamidine hydrochlorides, including this compound, in a copper-catalyzed process. researchgate.net

Furthermore, copper catalysis is widely used for the N-arylation of various compounds, including sulfonamides, with aryl halides. researchgate.netnih.gov These methods, which often employ specific ligands to enhance catalyst activity, provide robust pathways for C-N bond formation under milder conditions than traditional methods. researchgate.net The principles of these catalytic systems could be applied to develop new syntheses of N-aryl-4-fluorobenzamidines.

Other transition metals like cobalt have also been used to catalyze the C-H activation and annulation of benzamides with alkynes to form complex heterocyclic structures like isoquinolinones. nih.gov Cobalt catalysts can also be used for the enantioselective [4 + 1] annulation of N-chlorobenzamides to construct chiral isoindolinones. nih.gov These advanced catalytic strategies, while demonstrated on related benzamide (B126) structures, point toward the future potential for developing highly selective and atom-economical routes to complex analogues of 4-fluorobenzamidine.

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing synthetic route design. researchgate.net For the synthesis of compounds like 4-fluorobenzamidine, this involves exploring alternative solvents, catalysts, and energy sources.

Studies on the synthesis of related benzimidazole (B57391) heterocycles provide a roadmap for greener approaches. mdpi.comchemmethod.com These include:

Green Solvents : Replacing traditional volatile organic compounds with water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). chemmethod.comnih.gov For example, a highly valuable green method involves the intermolecular cyclization of an N-(2-iodoaryl) benzamidine in water, without the need for any added catalyst. sphinxsai.com

Efficient Catalysis : Using non-toxic, recoverable catalysts like zinc triflate or employing catalyst-free conditions where possible. chemmethod.com

Energy Efficiency : Utilizing microwave irradiation to significantly shorten reaction times and often improve yields compared to conventional heating. mdpi.com

Applying these principles could lead to a more sustainable synthesis of this compound. For instance, developing a Pinner-type reaction in a greener solvent or designing a catalytic, one-pot synthesis from 4-fluorobenzonitrile that avoids harsh reagents would represent significant progress.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. While direct examples for 4-fluorobenzamidine are emerging, the application of flow chemistry to the synthesis of related amides is well-documented and provides a clear precedent. researchgate.net

Thin-film flow chemistry using a vortex fluidic device (VFD) has been shown to dramatically accelerate the acylation of amines to form amides, with reactions completing in seconds at room temperature. nih.govflinders.edu.au Multi-step syntheses have also been achieved in continuous flow, where intermediates are generated and used in subsequent steps without isolation. researchgate.netacs.org

These flow chemistry principles could be adapted for the synthesis of 4-fluorobenzamidine. A flow reactor could be designed to handle the gaseous HCl required for the Pinner reaction more safely and efficiently. Similarly, catalytic reactions could be performed in packed-bed reactors containing a solid-supported catalyst, allowing for easy separation of the product and continuous operation. This technology holds the promise of making the production of this compound and its analogues faster, safer, and more scalable.

Synthesis of Key Intermediates and Precursors to this compound

The primary and most crucial precursor for the synthesis of this compound is 4-fluorobenzonitrile. Various synthetic routes have been developed to produce this key intermediate, starting from readily available materials.

One of the most common methods for synthesizing 4-fluorobenzonitrile is through a halogen exchange reaction, specifically a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chlorobenzonitrile with a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. researchgate.netgoogle.com The efficiency of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of any phase-transfer catalysts. google.com

Another significant pathway to 4-fluorobenzonitrile involves the oxidation of 4-fluorotoluene (B1294773). google.com This transformation can be achieved through various oxidative processes. A two-step approach involves the chlorination of 4-fluorotoluene to form 4-fluorobenzal chloride, which is then hydrolyzed to 4-fluorobenzaldehyde (B137897). google.com The resulting aldehyde can subsequently be converted to the nitrile. A direct oxidation of 4-fluorobenzyl alcohol, which can be obtained from 4-fluorotoluene, to 4-fluorobenzonitrile is also a viable method. This can be accomplished using reagents like iodine in aqueous ammonia.

The table below summarizes various synthetic routes to 4-fluorobenzonitrile, a key precursor to this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Chlorobenzonitrile | KF, 1,3-dimethyl-2-imidazolidone (DMI), 280°C, 2.0 h | 4-Fluorobenzonitrile | 89.5 | researchgate.net |

| 4-Chlorobenzonitrile | Alkali metal fluoride, quaternary ammonium catalyst, 80-220°C | 4-Fluorobenzonitrile | Not specified | google.com |

| 4-Fluorotoluene | 1. Cl2, 2. FeCl3/ZnCl2, heat (hydrolysis) | 4-Fluorobenzaldehyde | >77 | google.com |

| 4-Fluorobenzyl alcohol | TEMPO, t-BuOCl; then I2, aq. NH3 | 4-Fluorobenzonitrile | Not specified | |

| 4-Fluorobenzyl alcohol | I2, aq. NH3 | 4-Fluorobenzonitrile | Not specified | chemicalbook.com |

Once 4-fluorobenzonitrile is obtained, it is converted to this compound via the Pinner reaction. organic-chemistry.orgwikipedia.orgdrugfuture.com This classic method involves the treatment of the nitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride gas. nih.govd-nb.info This reaction proceeds through the formation of an intermediate imino ether hydrochloride salt (a Pinner salt), which is then reacted with ammonia to yield the desired amidine hydrochloride. wikipedia.org The reaction is typically carried out at low temperatures to prevent the formation of byproducts. wikipedia.org

Regioselective and Stereoselective Synthesis of Fluorinated Amidine Structures

The precise placement of fluorine atoms within a molecule can significantly influence its biological activity and physicochemical properties. Therefore, the development of regioselective and stereoselective methods for the synthesis of fluorinated amidine structures is of great interest.

Regioselective Synthesis:

Regioselective fluorination allows for the introduction of a fluorine atom at a specific position on an aromatic or heterocyclic ring system that is part of a larger molecule containing an amidine or a precursor to an amidine group. Electrophilic fluorinating agents, such as Selectfluor®, are often employed for this purpose. kingston.ac.uknih.gov The regioselectivity is typically directed by the electronic properties of the substituents already present on the ring. For instance, in benzo chemicalbook.comnih.govtriazin-7-ones, fluorination with Selectfluor® occurs regioselectively at the enamine-activated position, overriding the directing effects of other substituents. nih.gov

Another strategy involves the use of directing groups to control the position of fluorination. While not directly demonstrated for benzamidine itself, methods developed for other aromatic systems can be conceptually applied. For example, metal-free, C-H selective fluorination of benzotriazole (B28993) amides and sulfonamides at the C-7 position has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net Such methodologies highlight the potential for developing highly regioselective syntheses of more complex fluorinated amidine-containing compounds.

The following table provides examples of regioselective fluorination reactions that could be relevant to the synthesis of fluorinated amidine structures.

| Substrate | Fluorinating Agent | Position of Fluorination | Yield (%) | Reference |

| Benzo chemicalbook.comnih.govtriazin-7-ones | Selectfluor® | Enamine-activated position | High | kingston.ac.uknih.gov |

| C-6-substituted Benzo chemicalbook.comnih.govtriazin-7-ones | Selectfluor® | C-8 | 59-86 | nih.gov |

| Benzotriazole amides/sulfonamides | NFSI | C-7 | up to 71 | researchgate.net |

| Unactivated allenes | 1-iodo-2,4-dimethylbenzene (catalyst), Amine•HF, Selectfluor® | Propargylic position | up to 78 | nih.gov |

Stereoselective Synthesis:

The stereoselective synthesis of fluorinated amidines is particularly relevant when creating chiral molecules for applications in drug discovery. This often involves the synthesis of chiral fluorinated intermediates that can be subsequently converted to the amidine.

One approach is the highly π-facial selective and regioselective fluorination of chiral enamides. nih.gov This reaction uses electrophilic N-F reagents like Selectfluor® or N-fluoro-benzenesulfonimide (NFSI). The chirality of the enamide directs the approach of the fluorinating agent, leading to the formation of a β-fluoro-iminium cationic intermediate with high stereoselectivity. This intermediate can then be trapped and further elaborated to produce chiral α-fluoro-imides and α-fluoro-ketones, which can serve as precursors to chiral fluorinated amidines. nih.gov

Another strategy focuses on the stereoselective synthesis of fluorinated β-amino acids, which can be precursors to cyclic amidines or other complex amidine derivatives. This can be achieved through the diastereoselective reduction of chiral β-enamino esters using a chiral auxiliary, such as (-)-8-phenylmenthol. nih.gov The resulting fluorinated β-amino esters are obtained with moderate to good diastereoselectivity.

Chemical Reactivity and Reaction Mechanisms of 4 Fluorobenzamidine Hydrochloride

Mechanistic Investigations of Amidine Formation and Transformation

The synthesis of amidines, including 4-fluorobenzamidine (B14776), is most commonly achieved through the Pinner reaction. organic-chemistry.orgwikipedia.orgsynarchive.com This acid-catalyzed method involves the reaction of a nitrile, in this case, 4-fluorobenzonitrile (B33359), with an alcohol in the presence of anhydrous hydrogen chloride.

The mechanism proceeds in two main stages:

Formation of the Pinner Salt : The nitrile nitrogen is protonated by the strong acid (HCl), activating the nitrile carbon towards nucleophilic attack by the alcohol. This results in the formation of an imino ester salt, known as a Pinner salt. d-nb.infoyoutube.com

Ammonolysis : The isolated Pinner salt is then treated with ammonia (B1221849) or an amine. The amine attacks the electrophilic carbon of the imino ester, leading to the displacement of the alcohol and formation of the corresponding amidine hydrochloride. wikipedia.orgyoutube.com

Reaction Scheme: Pinner Reaction for 4-Fluorobenzamidine Hydrochloride

Step 1: 4-Fluorobenzonitrile + Alcohol + HCl → 4-Fluorobenzimidate Salt (Pinner Salt)

Step 2: 4-Fluorobenzimidate Salt + NH₃ → this compound + Alcohol

Alternative synthetic routes to amidines have also been developed. These include the direct, catalyzed addition of amines to nitriles using various catalysts like copper salts or Lewis acids. semanticscholar.orgmdpi.com Another method involves the catalytic hydrogenation of intermediate benzamidoximes, which are formed from the reaction of benzonitriles with hydroxylamine. nih.govtandfonline.com

Once formed, amidines are valuable precursors for the synthesis of various heterocyclic compounds. Their transformation reactions often involve the amidine group acting as a dinucleophile in cyclocondensation reactions. semanticscholar.orgmdpi.com

Reactions Involving the Fluorine Moiety on the Aromatic Ring

The fluorine atom on the aromatic ring of this compound is a key site for reactivity, primarily through nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, the fluorine atom acts as a leaving group, being displaced by a nucleophile.

The SNAr mechanism typically involves two steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step.

Leaving Group Departure : The aromaticity is restored by the expulsion of the fluoride (B91410) ion.

The rate of SNAr reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, stabilize the negatively charged Meisenheimer complex and thus accelerate the reaction. youtube.com While the amidine group itself is electron-withdrawing, its effect can be modulated by pH. In its protonated form (as the hydrochloride salt), its electron-withdrawing character is enhanced.

Interestingly, in the context of SNAr, fluoride is often a better leaving group than other halides like chloride or bromide. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

Recent studies have also explored methods for the nucleophilic defluorination of less activated or even electron-rich fluoroarenes using techniques like organic photoredox catalysis, expanding the scope of these transformations. nih.gov

Nucleophilic and Electrophilic Character of the Amidine Group

The amidine functional group exhibits dual reactivity, possessing both nucleophilic and electrophilic centers. nih.gov

Nucleophilic Character : The two nitrogen atoms of the amidine group each have a lone pair of electrons, making them nucleophilic. They can react with various electrophiles, such as alkyl halides or acylating agents, leading to N-substituted amidine derivatives. The terminal -NH₂ group is generally the more basic and nucleophilic site.

Electrophilic Character : The carbon atom of the C=N double bond is electron-deficient and therefore electrophilic. It is susceptible to attack by nucleophiles. This electrophilicity is central to the Pinner reaction, where the imidate intermediate is attacked by ammonia. wikipedia.org It also allows amidines to participate in cyclization reactions where the amidine carbon is attacked by an internal nucleophile.

This dual character makes amidines, including 4-fluorobenzamidine, versatile building blocks in organic synthesis.

Hydrolysis Studies and Stability in Diverse Chemical Environments

The stability of this compound is highly dependent on the pH of its environment. As a salt of a strong acid (HCl) and a weak base (4-fluorobenzamidine), its aqueous solutions are acidic. The compound is generally more stable under acidic to neutral conditions. nih.gov

Under basic conditions, the free base form of the amidine is liberated, which is susceptible to hydrolysis. The primary degradation pathway for amidines in aqueous solution is hydrolysis to the corresponding carboxylic acid amide (4-fluorobenzamide) and ammonia. nih.gov

The rate of hydrolysis is influenced by pH, following specific acid-base catalysis. nih.gov

In strongly acidic solutions , the degradation of the protonated amidine molecule can be catalyzed by hydrogen ions.

In neutral to basic solutions , spontaneous hydrolysis under the influence of water becomes the dominant degradation reaction.

Studies on analogous amidine derivatives have shown that stability can vary significantly across a pH range, with degradation rates increasing by several orders of magnitude in basic media compared to acidic or neutral conditions. nih.gov The stability in various chemical environments is a critical factor for its application as a pharmaceutical intermediate and in synthetic protocols. fishersci.fi

| pH Condition | Dominant Species | Relative Stability | Primary Degradation Pathway | Primary Degradation Product |

|---|---|---|---|---|

| Acidic (pH < 4) | Protonated Amidinium Ion | High | Acid-catalyzed hydrolysis | 4-Fluorobenzamide |

| Neutral (pH ~7) | Equilibrium of Protonated and Free Base Form | Moderate | Spontaneous hydrolysis | 4-Fluorobenzamide |

| Basic (pH > 8) | Free Base | Low | Base-mediated hydrolysis | 4-Fluorobenzamide |

Exploration of Reaction Pathways in Complex Synthetic Sequences

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in medicinal chemistry. mdpi.comamazonaws.com

The amidine moiety is a common precursor for the construction of rings such as:

Pyrimidines : By reacting with 1,3-dicarbonyl compounds or their equivalents.

Imidazoles : Through condensation with α-haloketones. mdpi.com

Triazines : In reactions with appropriate dicarbonyl or cyano-containing compounds. mdpi.com

For instance, 4-fluorobenzamidine can be used to synthesize fluorinated pyrimidouracil derivatives or to build substituted benzimidazoles. mdpi.comnih.gov The presence of the fluorine atom is often desirable in pharmacologically active molecules as it can enhance properties like metabolic stability and binding affinity. nih.govdovepress.com

Furthermore, the fluorine atom itself can be a site for reaction later in a synthetic sequence. A multi-step synthesis might first utilize the amidine group to construct a heterocyclic core, and then in a subsequent step, the fluorine atom could be displaced via nucleophilic aromatic substitution to introduce another functional group, adding to the molecular complexity. nih.gov This dual functionality makes this compound a versatile tool for creating diverse molecular architectures.

Structural Elucidation and Conformational Analysis of 4 Fluorobenzamidine Hydrochloride

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 4-Fluorobenzamidine (B14776) Hydrochloride, confirming its identity, purity, and structural details. Techniques such as NMR, IR, Raman, and mass spectrometry each offer unique insights into the molecule's framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. While complete spectral assignments for 4-Fluorobenzamidine Hydrochloride are not always detailed in primary literature, which often focuses on its reaction products, the expected signals can be predicted based on standard chemical shift values and the analysis of its derivatives. rsc.orgrsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidinium group (-C(NH₂)₂⁺). The aromatic protons typically appear as a set of multiplets in the downfield region (approx. 7.0-8.0 ppm). The protons on the nitrogen atoms are expected to be broad and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon atom bonded to fluorine (C4) will exhibit a large coupling constant (¹JCF), a characteristic feature in the spectra of fluorinated aromatic compounds. rsc.org The amidine carbon (C7) is also expected at a characteristic downfield shift.

¹⁹F NMR: This technique is highly specific for the fluorine atom. A single resonance is expected for the C4-fluorine atom, with its chemical shift providing information about its electronic environment. In studies of reaction products, the ¹⁹F NMR signal for a 4-fluorophenyl group attached to a triazine ring was observed at approximately -110.2 ppm. rsc.org

Table 1: Illustrative NMR Data for the 4-Fluorobenzyl Moiety (Note: These are expected values based on typical chemical shifts and data from related compounds.)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Aromatic) | ~7.2 - 7.4 | Triplet (or dd) | JHH ≈ 8-9, JHF ≈ 5-6 |

| ¹H (Aromatic) | ~7.8 - 8.0 | Doublet of doublets | JHH ≈ 8-9, JHF ≈ 8-9 |

| ¹H (Amidinium) | Variable (e.g., 8.5-9.5) | Broad singlet | - |

| ¹³C (C-F) | ~165 | Doublet | ¹JCF ≈ 250 |

| ¹³C (Amidine C) | ~160-165 | Singlet | - |

| ¹⁹F | ~ -110 to -115 | Singlet | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectra of this compound would be characterized by absorptions corresponding to the N-H, C=N, and C-F bonds, as well as aromatic C-H and C=C vibrations. In studies involving the synthesis of triazines from this compound, the characteristic stretching vibrations for the product's C=N, C=C, and C–N bonds were identified in the 1400-1600 cm⁻¹ region. nih.gov

N-H Stretching: Broad and strong absorptions are expected in the 3100-3400 cm⁻¹ region, typical for the N-H bonds in the protonated amidine group.

C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=N double bond in the amidinium cation.

Aromatic Vibrations: Phenyl ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong and characteristic absorption for the C-F bond is expected in the 1200-1250 cm⁻¹ region.

Table 2: Illustrative Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on characteristic group vibrations.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Amidinium) | 3100 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Amidinium) | 1640 - 1680 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1250 | IR |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the 4-Fluorobenzamidine cation, which in turn confirms its elemental formula (C₇H₈FN₂⁺). nottingham.ac.uk By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds. rsc.org

Table 3: Elemental Composition Data for 4-Fluorobenzamidine Cation

| Parameter | Value |

| Molecular Formula (Cation) | C₇H₈FN₂⁺ |

| Theoretical Exact Mass | 139.06715 u |

| Molecular Formula (HCl Salt) | C₇H₈ClFN₂ |

| Theoretical Monoisotopic Mass | 174.03600 u |

X-ray Crystallography Studies of this compound and its Salts

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. While benzamidine (B55565) and its derivatives are frequently used as ligands in protein crystallography, a specific, publicly available crystal structure of this compound was not identified in the search results. chemchart.com

A crystallographic study would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the phenyl ring and the amidinium group.

Conformation: The dihedral angle between the phenyl ring and the amidine functional group would be determined, defining the molecule's preferred conformation in the solid state.

Intermolecular Interactions: It would reveal the network of hydrogen bonds between the amidinium protons and the chloride counter-ion, as well as other intermolecular forces like π-π stacking, which govern the crystal packing. The absolute stereochemistry of related compounds can be determined using this method. google.com

Conformational Isomerism and Tautomerism within Fluorinated Amidine Systems

The amidine functional group can exist as different tautomers and conformational isomers. In the case of 4-Fluorobenzamidine, protonation occurs on one of the nitrogen atoms to form the symmetric amidinium cation, which largely removes the possibility of tautomerism seen in the free base.

Computational Chemistry and Theoretical Modeling of 4 Fluorobenzamidine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. A typical DFT study on 4-Fluorobenzamidine (B14776) Hydrochloride would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various properties such as vibrational frequencies (corresponding to infrared spectra), bond lengths, and bond angles can be calculated.

Table 1: Hypothetical DFT Calculation Parameters for 4-Fluorobenzamidine Hydrochloride (Note: This table is illustrative as no specific study was found. The parameters are based on common practices for similar molecules.)

| Parameter | Example Value/Method | Description |

| Functional | B3LYP | A popular hybrid functional in DFT. |

| Basis Set | 6-311++G(d,p) | Specifies the set of functions used to build the molecular orbitals. |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent, if any. |

| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Mulliken Charges | Outputs of a standard DFT calculation. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide invaluable insights into its interactions with other molecules, such as water or biological macromolecules. These simulations can reveal how the compound orients itself in a solution and the nature of the non-covalent interactions it forms, including hydrogen bonds and van der Waals forces. dovepress.com

A comprehensive search did not yield any published MD simulation studies specifically investigating the intermolecular interactions of this compound. Research on other molecules demonstrates that MD simulations can elucidate binding stability with proteins or self-assembly in solution. dovepress.commdpi.com For instance, MD simulations have been used to understand the interactions between other small molecules and their biological targets, often revealing the key amino acid residues involved in binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug design, allowing for the prediction of the activity of new, unsynthesized compounds. A QSAR study relevant to this compound would typically involve a dataset of benzamidine (B55565) derivatives with their measured biological activities. archivepp.comresearchgate.net

While several QSAR studies on benzamidine derivatives as inhibitors of various enzymes have been published, none of these studies specifically included this compound in their dataset or focused on a series of 4-fluoro-substituted analogs. archivepp.comnih.govjppres.comresearchgate.net Therefore, there are no specific QSAR models available to predict the biological activity of this compound based on its unique structural features.

Electronic Structure Analysis (e.g., HOMO/LUMO Energetics, Electrostatic Potential Mapping)

Analysis of a molecule's electronic structure provides deep insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netyoutube.com This map is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

No specific studies presenting HOMO-LUMO energetics or an MEP map for this compound were identified. Such analyses would be invaluable for understanding its reactivity profile. For illustrative purposes, MEP maps of other molecules show how negative potential (red/yellow) is often localized on electronegative atoms like oxygen or nitrogen, indicating likely sites for interaction with positive charges. researchgate.netresearchgate.net

Table 2: Key Electronic Structure Parameters and Their Significance (Note: This table describes the general application of these parameters as no specific data for this compound is available.)

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for non-covalent interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netyoutube.com |

Synthesis and Chemical Characterization of Derivatives and Analogues of 4 Fluorobenzamidine Hydrochloride

Design Principles for Novel Fluorobenzamidine-Based Architectures

The design of novel molecular architectures based on the 4-fluorobenzamidine (B14776) scaffold is primarily guided by the principles of rational drug design and materials science. nih.govgoogle.comdoubtnut.comnih.govnih.gov The inclusion of the 4-fluorobenzamidine moiety is often a strategic choice to modulate the physicochemical and biological properties of the target molecule.

Key design principles include:

Bioisosteric Replacement: The fluorine atom is frequently used as a bioisostere for a hydrogen atom or a hydroxyl group. Its small size and high electronegativity can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties of the aromatic ring. nih.gov

Modulation of pKa: The electron-withdrawing nature of the fluorine atom at the para-position significantly influences the basicity of the amidine group. nih.gov This modulation of pKa is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and interaction with biological macromolecules.

Structure-Based Design: In the context of enzyme inhibition, the 4-fluorobenzamidine group can be designed to interact with specific residues in the active site of a target protein. nih.govnih.gov Molecular modeling and X-ray crystallography are instrumental in designing derivatives where the fluorinated phenyl ring and the amidine functionality establish favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the enzyme. nih.gov

Tuning of Electronic Properties: For applications in materials science, the 4-fluorophenyl group can be incorporated to tune the electronic properties of conjugated systems. The electron-withdrawing fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport characteristics and optical properties.

A systematic approach to designing these architectures often involves the synthesis of a library of compounds with variations in the substituents on the aromatic ring or the amidine nitrogen atoms. The subsequent evaluation of these compounds allows for the establishment of structure-activity relationships (SAR), guiding the optimization of the lead compounds. nih.gov

Synthesis of Bi- and Terthienyl Fluorobenzamidine Derivatives

The synthesis of bi- and terthienyl derivatives incorporating a 4-fluorobenzamidine moiety combines the electronic properties of oligothiophenes with the unique characteristics of the fluorinated benzamidine (B55565) core. While direct synthesis from 4-fluorobenzamidine hydrochloride is not extensively documented, established synthetic methodologies for oligothiophenes and cross-coupling reactions provide a clear pathway. A plausible and efficient route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. benthamscience.comresearchgate.net

A general synthetic strategy would involve:

Preparation of a Halogenated 4-Fluorobenzamidine Precursor: The synthesis would likely start with a protected form of 4-fluorobenzamidine, where one of the amidine nitrogens is functionalized with a suitable protecting group to prevent side reactions. The aromatic ring would then be halogenated, for instance, through bromination, to introduce a handle for the subsequent coupling reaction.

Synthesis of Thienylboronic Acids or Esters: Mono-, bi-, or terthienyl boronic acids or their corresponding pinacol (B44631) esters can be synthesized through established literature procedures. rsc.orgbeilstein-journals.org

Suzuki Coupling Reaction: The halogenated and protected 4-fluorobenzamidine derivative would then be coupled with the thienylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or Cs₂CO₃). google.comgoogle.comchemicalbook.com

Deprotection: The final step would involve the removal of the protecting group from the amidine functionality to yield the desired bi- or terthienyl 4-fluorobenzamidine derivative.

An alternative approach could involve the synthesis of a thienyl-substituted 4-fluorobenzonitrile (B33359), which can then be converted to the corresponding amidine. For example, 2-(4-fluorophenyl)thiophene (B192845) can be synthesized via a Suzuki coupling between 4-fluorophenylboronic acid and 2-bromothiophene. google.comchemicalbook.com Subsequent functionalization of the thiophene (B33073) ring followed by conversion of a cyano group on the fluorophenyl ring would lead to the target molecule.

The synthesis of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a related structure, has been achieved through the lanthanide ion-catalyzed reaction of 2-cyanothiophene with ammonia (B1221849), forming an amidine intermediate that undergoes cyclization. nih.gov This suggests that 4-fluorobenzamidine itself could potentially react with suitable thiophene-based precursors to form larger assemblies.

Preparation of Fluorinated Vinylogous Amidines and β-Enamino Ketones

Fluorinated vinylogous amidines and β-enamino ketones are valuable synthetic intermediates. The reaction of this compound with appropriate carbonyl compounds provides access to these structures.

A common method for the synthesis of β-enamino ketones involves the condensation of an amine with a β-dicarbonyl compound. In the case of 4-fluorobenzamidine, it can react with 1,3-diketones in a cyclocondensation reaction to form pyrimidine (B1678525) derivatives (see section 6.4), but under different conditions, it can lead to the formation of open-chain β-enamino ketones.

A more direct route to fluorinated β-enamino ketones involves the reaction of fluorinated nitriles or imidoyl chlorides with enolates or enamines. While not starting directly from this compound, these methods highlight the reactivity patterns that can be applied. For instance, the reaction of fluorinated imidoyl chlorides with ketimines yields fluorinated 1,3-diimines, which exist as their vinylogous amidine tautomers. Regioselective hydrolysis of these diimines then affords the corresponding β-enamino ketones.

A representative reaction is the condensation of an enaminone with an amine. For example, (Z)-4-((3-oxo-3-phenylprop-1-en-1-yl)amino)benzonitrile has been synthesized from the corresponding enaminone and 4-aminobenzonitrile. This showcases the type of transformation that could be adapted for 4-fluorobenzamidine.

Synthesis of Heterocyclic Systems Incorporating 4-Fluorobenzamidine Moieties (e.g., Triazines, Pyrimidines, Imidazoles)

This compound is a key building block for the synthesis of various nitrogen-containing heterocyclic systems due to its inherent 1,3-diamine-like reactivity.

Triazines

Substituted 1,3,5-triazines can be synthesized from this compound through cyclization reactions with appropriate synthons. A general approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles. By sequential substitution of the chlorine atoms, unsymmetrical triazines can be prepared. 4-Fluorobenzamidine could act as a nucleophile to displace one or more chlorine atoms on the triazine ring. nih.govnih.govbohrium.com

For example, 2-fluorophenyl-4,6-disubstituted researchgate.netacs.orgfrontiersin.orgtriazines have been synthesized and evaluated for their antimicrobial activity. researchgate.net While this example has the fluorine on a different position, the synthetic principle of reacting a substituted benzamidine with a dichlorotriazine derivative is applicable. A plausible synthesis of a 2-(4-fluorophenyl)-4,6-disubstituted-1,3,5-triazine would involve the reaction of 4-fluorobenzamidine with a disubstituted dichlorotriazine.

Furthermore, the synthesis of 2-(4-fluorophenyl-1,3,4-oxadiazol-2-yl-5-sulfanyl)-4-(cyclohexylamino)-6-(arylamino)-s-triazine derivatives highlights the incorporation of the 4-fluorophenyl moiety into more complex triazine systems. researchgate.net

Pyrimidines

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine. This compound can be reacted with various β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to form substituted pyrimidines. benthamscience.comresearchgate.netfrontiersin.orgenamine.netnih.gov

A typical reaction is the Biginelli reaction or a related cyclocondensation. For instance, the reaction of a chalcone (B49325) with guanidine (B92328) (an amidine) yields a dihydropyrimidine. Similarly, 4-fluorobenzamidine can be condensed with chalcones to produce 2-(4-fluorophenyl)-4,6-diaryl-dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. researchgate.net

The synthesis of 4,6-diaryl-2-pyrimidinamine derivatives has been reported as anti-breast cancer agents, demonstrating the utility of the 2-aminopyrimidine (B69317) scaffold which is accessible from guanidine. nih.gov By analogy, using 4-fluorobenzamidine in place of guanidine would lead to the corresponding 2-(4-fluorophenyl)pyrimidines.

A study on the synthesis of 4,6-diaryl pyrimidines as dual EGFR/VEGFR-2 inhibitors also provides synthetic routes that could be adapted, for example, by reacting a 4-fluorobenzamidine with a 1,3-diaryl-1,3-propanedione. frontiersin.org

Imidazoles

The synthesis of imidazoles can be achieved through various multicomponent reactions. rsc.orgbohrium.comrsc.org A common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. By replacing ammonia with 4-fluorobenzamidine, one could potentially synthesize 1-substituted imidazoles.

A more direct approach involves the reaction of an α-haloketone with an amidine. Thus, reacting this compound with an α-haloketone would lead to the formation of a 2-(4-fluorophenyl)-substituted imidazole.

For instance, the synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been achieved by reacting 4-fluorobenzaldehyde (B137897) with an aromatic diamine. nih.gov While this does not use 4-fluorobenzamidine directly, it demonstrates a method to incorporate the 2-(4-fluorophenyl)imidazole scaffold. A catalyst-free synthesis of 4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole has also been reported through the [3+2] cyclization of a vinyl azide (B81097) with an amidine, showcasing another potential route. acs.org

A multicomponent reaction involving an azirine, a primary amine, and an aldehyde has been used to synthesize a substituted fluorophenyl imidazole, indicating the versatility of modern synthetic methods to access such structures. researchgate.net

Impact of Substituent Effects on Reactivity and Structure

The reactivity and structural properties of derivatives of this compound are significantly influenced by the electronic effects of substituents on the aromatic ring. reddit.comwikipedia.orgquora.com The para-fluoro substituent itself plays a crucial role, and the introduction of additional groups can further modulate the molecule's characteristics.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl or alkoxy groups, would counteract the deactivating effect of the fluorine atom. reddit.comlibretexts.orgyoutube.com EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. In the context of synthesizing derivatives, an EDG on the 4-fluorobenzamidine ring could facilitate reactions that involve electrophilic attack on the ring itself. Furthermore, EDGs would increase the basicity of the amidine group, which could alter its reactivity in condensation reactions.

Advanced Applications in Chemical Synthesis and Materials Science Chemical Perspective

Role as a Versatile Synthetic Building Block in Organic Chemistry

4-Fluorobenzamidine (B14776) hydrochloride is a versatile chemical building block, primarily utilized in pharmaceutical research and medicinal chemistry for the synthesis of a wide array of bioactive molecules. chemimpex.com Its structural features, particularly the presence of the fluorine atom and the amidine group, make it a valuable precursor for creating complex organic compounds with specific biological activities. The fluorine substitution can enhance metabolic stability and binding affinity of the final molecule, a desirable trait in drug discovery. chemimpex.com

The amidine group is a key functional group that can participate in various chemical reactions to form heterocyclic structures, which are prevalent in many biologically active compounds. For instance, 4-fluorobenzamidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com It is also employed in the development of therapeutics that target proteases, enzymes that play a critical role in numerous diseases such as cancer and viral infections. chemimpex.com

One of the significant applications of this compound is in the synthesis of nitrogen-containing heterocycles. These structures are core components of many medicinal scaffolds. For example, it can be used to synthesize pyrimidine (B1678525) derivatives. sdit.ac.inresearchgate.netekb.eg Pyrimidines are a class of heterocyclic compounds that form the basis of nucleic acids and are found in many bioactive compounds with a wide range of pharmacological activities. sdit.ac.inekb.eg Research has shown that various pyrimidine derivatives exhibit excellent corrosion inhibition properties for metals in acidic environments. sdit.ac.inresearchgate.netekb.eg

Furthermore, this compound is a valuable reactant in the synthesis of triazole derivatives. acarindex.comnih.govmdpi.comfrontiersin.org Triazoles are another important class of nitrogen-containing heterocycles known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. nih.govmdpi.comfrontiersin.org The synthesis of novel triazole derivatives often involves multicomponent reactions where 4-fluorobenzamidine can act as a key synthon. mdpi.comfrontiersin.org Multicomponent reactions are highly efficient chemical strategies that allow for the construction of complex molecules in a single step, which is particularly valuable in drug discovery for creating large libraries of compounds for screening. nih.govmdpi.combeilstein-journals.org

The versatility of this compound is also evident in its use for creating scaffolds for new drugs. chemimpex.com Its ability to participate in various cyclization and coupling reactions makes it a suitable starting material for generating diverse molecular architectures that can be further modified to optimize their biological activity. chemimpex.comchemimpex.com

| Heterocycle Class | Key Synthetic Precursor(s) | Potential Applications |

| Pyrimidines | Amidine derivatives, β-dicarbonyl compounds | Corrosion inhibition, Antiviral, Anticancer |

| Triazoles | Amidines, Azides, Alkynes | Antifungal, Antiviral, Anticancer, Anti-inflammatory |

| Imidazo[1,2-a]pyrimidines | 2-Aminopyrimidine (B69317), α-haloketones | Anticancer, Anti-inflammatory |

| Tetrahydropyrazolopyridines | Hydrazine, β-ketoester, Aldehyde, Ammonium (B1175870) acetate | CNS disorders, Anticancer |

Utilization in the Construction of Functional Polymeric Materials and Nanoparticles

The functionalization of polymers and nanoparticles is a critical area of materials science, aiming to impart specific properties and functionalities for a wide range of applications, including in the biomedical field. mdpi.comnih.gov While direct and specific examples of the utilization of this compound in the construction of functional polymeric materials and nanoparticles are not extensively documented in the available literature, the chemical nature of its functional groups suggests its potential as a valuable monomer or surface modifying agent.

The amidine group, being a strong base, can be protonated to carry a positive charge. This characteristic is particularly useful for the surface functionalization of materials intended for biological applications. For instance, polymers and nanoparticles with positively charged surfaces can interact with negatively charged biological molecules like DNA and proteins, making them suitable as carriers for gene delivery or as components of biosensors. mdpi.com The surface of various polymeric materials, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and poly(ethylene terephthalate) (PET), can be modified to introduce functional groups that can then be used to attach bioactive molecules. nih.gov The amidine group of 4-fluorobenzamidine could potentially be incorporated into such surface modification schemes.

In the realm of nanoparticles, surface functionalization is key to their stability, biocompatibility, and targeting capabilities. nih.govnih.govresearchgate.netrsc.org For example, gold nanoparticles can be functionalized with various organic ligands to enhance their therapeutic efficacy and reduce toxicity. rsc.org The amidine group could serve as an anchor to attach such molecules to the nanoparticle surface. Similarly, magnetic nanoparticles are often coated with polymers to improve their stability and provide a platform for further functionalization. nih.govnih.govresearchgate.net While specific studies employing this compound for these purposes are not readily found, the principles of surface chemistry suggest its potential utility.

The synthesis of functional polymers, such as polyamides with pendant functional groups, offers another avenue where this compound could be applied. nih.gov By incorporating monomers with specific functionalities, polymers with tailored properties can be designed. The amidine group could be introduced as a pendant group in a polymer chain, which could then be used for post-polymerization modifications or to impart specific interactive properties to the polymer. nih.govmdpi.com

| Material | Functionalization Strategy | Potential Role of Amidine-Containing Molecules |

| Polymeric Surfaces | Surface grafting, Plasma treatment, Wet chemical modification | Introduction of charged groups for enhanced biocompatibility or biomolecule interaction. |

| Gold Nanoparticles | Ligand exchange, Self-assembly | Anchoring of targeting ligands or therapeutic agents. |

| Magnetic Nanoparticles | Polymer coating, Covalent attachment of molecules | Stabilization in biological media and introduction of reactive sites for further functionalization. |

| Functional Polyamides | Copolymerization with functional monomers | Incorporation of pendant amidine groups for tailored properties and post-polymerization modification. |

Exploration of Supramolecular Interactions in Material Design

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a powerful tool for the bottom-up construction of complex and functional materials. While specific research detailing the supramolecular interactions of this compound is limited, the fundamental characteristics of the benzamidine (B55565) moiety suggest its potential for forming ordered assemblies through non-covalent interactions.

A key feature of the amidine group is its ability to form strong hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the lone pair of electrons on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This dual donor-acceptor capability allows for the formation of robust and directional hydrogen bonding networks, which are fundamental to the construction of many supramolecular architectures. For instance, related imidazole-derived Schiff base compounds have been shown to form dimeric supramolecular structures through complementary hydrogen bonding.

The aromatic ring of 4-fluorobenzamidine also provides a platform for π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in directing the self-assembly of aromatic molecules into ordered structures. The fluorine substituent can influence these π-π interactions through electrostatic effects, potentially leading to different packing arrangements compared to non-fluorinated analogues.

Furthermore, the amidine group can be protonated to form a positively charged amidinium ion. This charge allows for strong electrostatic interactions with anionic species, which can be exploited in the design of supramolecular systems. For example, the interaction between positively charged amidinium groups and negatively charged phosphate (B84403) groups on DNA is a key aspect of the binding of some small molecules to nucleic acids.

While direct studies on this compound are scarce, the principles of supramolecular chemistry suggest that it could be a valuable component in the design of new materials based on self-assembly. Its ability to participate in hydrogen bonding, π-π stacking, and electrostatic interactions makes it a promising candidate for the construction of functional supramolecular systems.

Studies on Corrosion Inhibition Mechanisms of Fluorobenzamidine Derivatives

The protection of metals from corrosion is a significant industrial challenge, and the use of organic inhibitors is a common and effective strategy. frontiersin.orgresearchgate.net Derivatives of benzamidine, particularly those containing heteroatoms and aromatic rings, have shown promise as corrosion inhibitors for steel in acidic media. The presence of a fluorine atom in fluorobenzamidine derivatives can further enhance their inhibitory properties.

The primary mechanism of corrosion inhibition by these organic compounds involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like nitrogen in the amidine group) and the vacant d-orbitals of the metal atoms. researchgate.net

Studies on pyrimidine derivatives, which can be synthesized from amidines, have demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. sdit.ac.inresearchgate.netekb.eg For example, 5-acetyl-4-[4-(dimethylamino)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-one (ADP) showed an inhibition efficiency of 88.9% for C1018 carbon steel in 1.0 M HCl. sdit.ac.in Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for understanding the inhibition mechanism. frontiersin.orgresearchgate.netijcsi.pro Polarization curves can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor, indicating whether it primarily suppresses the metal dissolution reaction, the hydrogen evolution reaction, or both. sdit.ac.in EIS measurements provide information about the charge transfer resistance at the metal/solution interface, which increases in the presence of an effective inhibitor due to the formation of the protective film. researchgate.net

| Inhibitor | Concentration (ppm) | Metal | Medium | Inhibition Efficiency (%) | Technique |

| 5-acetyl-4-[4-(dimethylamino)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-one (ADP) | 750 | C1018 carbon steel | 1.0 M HCl | 88.9 | Electrochemical |

Future Directions and Emerging Research Avenues for 4 Fluorobenzamidine Hydrochloride

Development of More Sustainable and Efficient Synthetic Pathways

The synthesis of benzamidine (B55565) derivatives, including 4-Fluorobenzamidine (B14776) Hydrochloride, is a cornerstone of medicinal and materials chemistry. Current research is actively seeking to move beyond traditional, often multi-step and resource-intensive methods, towards more environmentally benign and economically viable synthetic routes.

One key area of development is the creation of one-pot, multi-component reactions. These strategies aim to reduce waste, save time, and decrease energy consumption by combining several synthetic steps into a single procedure without isolating intermediates. An example of this trend is the development of efficient, single-step strategies for creating complex functionalized molecules from simple precursors in a basic medium, which avoids the need for expensive catalysts. researchgate.net Research into the synthesis of new oxadiazole and triazole derivatives of benzamidine highlights the condensation reactions used to build more complex heterocyclic structures from a benzamidine core. nih.gov The goal is to develop protocols that are not only efficient but also utilize greener solvents and generate fewer byproducts, aligning with the principles of sustainable chemistry.

Future pathways will likely focus on:

Catalyst-free reactions: Exploring reactions that can proceed efficiently under basic or neutral conditions to avoid the use of heavy metal catalysts. researchgate.net

Flow chemistry: Implementing continuous flow reactors for the synthesis of 4-fluorobenzamidine and its derivatives, allowing for better control over reaction parameters, improved safety, and easier scalability.

Bio-catalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and operation under mild conditions.

Discovery of Novel Reactivity Patterns and Transformational Chemistry

The 4-fluorobenzamidine scaffold is ripe for the discovery of new chemical transformations. The interplay between the electron-withdrawing fluorine atom and the electron-donating amidine group creates a unique electronic environment that can be exploited for novel reactivity.

Current research points toward the use of benzamidines as platforms for creating diverse heterocyclic derivatives. For instance, studies have shown the successful synthesis of oxadiazole and triazole derivatives from benzamidine precursors, demonstrating the core's utility in constructing complex molecules with potential applications in areas like periodontal disease treatment. nih.gov

A significant emerging field is the application of modern activating reagents to unlock new reaction pathways. Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has gained traction in recent years, utilizes reagents like sulfuryl fluoride (SO₂F₂) as a versatile activator for phenols and alcohols. nih.govresearchgate.netnih.gov This approach could be adapted to the functional groups present in or introduced onto the 4-fluorobenzamidine structure, potentially leading to:

Late-stage functionalization: The ability to add new functional groups to complex molecules containing a fluorobenzamidine moiety in the final steps of a synthesis.

Creation of novel connectors: Using SuFEx chemistry to link 4-fluorobenzamidine units to other molecules, creating new polymers or bioconjugates. nih.gov

Development of covalent inhibitors: The sulfonyl fluoride group, which can be generated through this chemistry, is a known reactive group for forming covalent bonds with biological targets, opening avenues for drug discovery. nih.gov

Integration of Advanced Automation and AI in Fluorobenzamidine Research

The landscape of chemical research is being transformed by artificial intelligence (AI) and automation, significantly accelerating the design-make-test-analyze (DMTA) cycle in medicinal chemistry. acs.org These technologies are directly applicable to the study of 4-fluorobenzamidine hydrochloride and its derivatives.

Key applications in fluorobenzamidine research include:

De Novo Drug Design: Generative AI models, such as Generative Tensorial Reinforcement Learning (GENTRL), can design entirely new molecules with specific desired characteristics, such as inhibiting a particular enzyme. acs.org For example, an AI could be trained on known inhibitors to generate novel fluorobenzamidine derivatives with enhanced potency.

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools use AI to devise the most efficient and practical synthetic routes to a target molecule. acs.org This can help overcome synthetic challenges and reduce the failure rate in producing new fluorobenzamidine analogues.

Fragment-Based Design: AI models like the Advanced Deep Q-learning Network with Fragment-Based Drug Design (ADQN–FBDD) build new molecules by combining meaningful molecular fragments. nih.gov This is computationally efficient and allows medicinal chemists to easily incorporate their expertise into the design process. nih.gov

The integration of AI is expected to dramatically reduce the time from initial concept to the validation of new molecules based on the 4-fluorobenzamidine scaffold. mdpi.com

| Research Avenue | Objective | Potential Impact |

| Sustainable Synthesis | Develop one-pot, catalyst-free, and flow chemistry methods. | Reduced waste, lower cost, increased efficiency, and scalability. |

| Novel Reactivity | Explore new transformations using modern reagents like SO₂F₂. | Creation of novel derivatives, polymers, and covalent inhibitors. |

| AI & Automation | Use AI for de novo design, synthesis planning, and property prediction. | Accelerated discovery of new drugs and materials; optimized synthetic routes. |

| Supramolecular Architectures | Utilize 4-fluorobenzamidine as a building block for complex assemblies. | Development of functional materials for storage, catalysis, or sensing. |

Exploration of Complex Supramolecular Architectures involving Fluorobenzamidines

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. youtube.comrsc.org this compound is an excellent candidate for use as a "synthon" or building block in supramolecular chemistry due to its distinct functional groups capable of forming predictable non-covalent interactions.

The key to forming these architectures lies in the interactions between molecules:

Hydrogen Bonding: The amidine group (-C(NH)NH₂) is a strong hydrogen bond donor, while the fluorine atom and the nitrogen atoms can act as acceptors. These interactions are fundamental to guiding the self-assembly of molecules into larger structures.

π-π Stacking: The fluorinated benzene (B151609) ring can participate in π-π stacking interactions with other aromatic rings, helping to organize the molecules in the crystal lattice.

Ion Pairing: As a hydrochloride salt, ion pairing provides a strong electrostatic interaction that further directs the crystal packing.

Research on structurally related N-(arylsulfonyl)-4-fluorobenzamides has shown how these molecules can form complex assemblies, such as tetrameric units, through a network of strong N—H⋯O hydrogen bonds and C—H⋯O interactions. nih.gov These units then connect to form sheets, which are further linked into a three-dimensional architecture by other weak interactions like C—H⋯π and π–π stacking. nih.gov Similarly, this compound can be envisioned as a versatile component in creating complex, multi-component co-crystals and porous frameworks. youtube.comnih.gov By carefully selecting other molecules to co-crystallize with it, researchers can design materials with specific pore sizes and chemical environments, suitable for applications in gas storage, separation, or catalysis. researchgate.netyoutube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。